5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole
Description
The compound 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole is a 1,2-oxazole (isoxazole) derivative featuring:
- A 4-chlorophenylsulfanylmethyl group at the 5-position.
- A 4-methoxyphenyl substituent at the 3-position.
This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-20-14-6-2-12(3-7-14)17-10-15(21-19-17)11-22-16-8-4-13(18)5-9-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRXRJJDOWFTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include mild temperatures and the use of environmentally benign reagents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and efficiency. Industrial production often emphasizes cost-effectiveness, safety, and environmental sustainability. The use of metal-free synthetic routes is gaining popularity due to the reduced environmental impact and lower costs associated with these methods .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The isoxazole ring and chlorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Structural Analogues in the Isoxazole Family
Substituent Variations
Key Observations:
- The methoxy group at C3 in the target compound may enhance solubility compared to phenyl or methyl substituents .
Enzyme Inhibition Profiles
- 3-(4-Chlorophenyl)isoxazole exhibited potent inhibition of glutathione reductase (GR) with an IC50 of 0.059 mM , outperforming other substituents (e.g., 5-(4-fluorophenyl)isoxazole: IC50 = 0.112 mM) . This suggests that chloro substituents at C3 enhance enzyme interaction.
- The target compound’s 4-methoxyphenyl group at C3 may reduce enzyme affinity compared to chloro analogs but improve metabolic stability due to decreased electrophilicity.
Heterocycle Core Modifications: Triazoles and Thiazoles
Key Observations:
- Triazole derivatives often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may improve target binding in antimicrobial applications .
- The target compound’s oxazole core might offer better metabolic stability compared to triazoles, which are prone to enzymatic oxidation.
Sulfur-Containing Functional Groups
Key Observations:
- Sulfanyl (SCH2) groups, as in the target compound, are associated with antitubercular activity in tetrazole derivatives (MIC = 2 μM) .
Biological Activity
The compound 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound has a molecular formula of C15H13ClN2OS and a molecular weight of 302.79 g/mol. The structure consists of an oxazole ring substituted with a chlorophenyl sulfanyl group and a methoxyphenyl group.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Oxazole Ring : The oxazole moiety is synthesized through cyclization reactions involving appropriate aldehydes and amines.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced using thiol derivatives in nucleophilic substitution reactions.
- Final Functionalization : The methoxyphenyl group is added through electrophilic aromatic substitution.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria, indicating a selective mechanism of action that may involve disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Activity
In vitro studies have revealed that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and T47D. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25 | Induction of apoptosis via caspase activation |
| T47D | 30 | Cell cycle arrest at G1 phase |
The compound was shown to activate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced cancer cell death .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, the compound has demonstrated anti-inflammatory activity in various models. In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in inflammation when treated with the compound.
| Dosage (mg/kg) | Reduction in Edema (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
This suggests that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases .
Case Studies
Case studies involving animal models have provided insights into the pharmacokinetics and safety profile of the compound. One study administered varying doses to rats and monitored for adverse effects:
- Findings : No significant toxicity was observed at doses up to 100 mg/kg.
- Pharmacokinetics : The compound exhibited a half-life of approximately 6 hours with good bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
